7-Methoxy-4-methylhept-4-enal
Description
Theoretical Frameworks in Aldehyde Reactivity and Alkane Functionalization
The reactivity of an aldehyde is significantly influenced by its electronic and steric environment. In the case of 7-Methoxy-4-methylhept-4-enal, an α,β-unsaturated aldehyde, the presence of a carbon-carbon double bond in conjugation with the carbonyl group creates a more complex reactive system. This conjugation results in two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C4). Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.pub The regioselectivity of this attack is dictated by the nature of the nucleophile; hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and amines, generally prefer 1,4-addition. uni-muenchen.de
The alkane portion of the molecule, functionalized with a methoxy (B1213986) group, introduces another layer of complexity. The functionalization of alkanes, which are typically inert due to their strong C-H and C-C bonds, is a significant area of research in organic chemistry. nih.gov The presence of the methoxy group at the 7-position suggests a synthetic pathway likely involving the functionalization of a hydrocarbon chain, a process that can be achieved through various methods, including radical reactions, carbene or nitrene insertions, and transition-metal-catalyzed C-H activation. nih.gov
The Significance of Branched Alkane-Ether-Aldehyde Systems in Synthetic Strategy
Molecules that incorporate an aldehyde, an ether, and a branched alkyl chain, such as this compound, are valuable intermediates in the synthesis of complex natural products and bioactive molecules. The branched methyl group at the 4-position introduces a stereocenter, the control of which is a common challenge in asymmetric synthesis. The synthesis of such branched structures often requires stereoselective methods to achieve the desired configuration. mdpi.comgoogle.com
The ether functionality, in this case a methoxy group, can influence the molecule's reactivity and physical properties. It can act as a directing group in certain reactions or be a precursor to other functional groups. Furthermore, the presence of an ether in a long alkyl chain can impact the molecule's conformation and its interactions with biological targets. The synthesis of such systems often involves the strategic introduction of the ether and aldehyde functionalities onto a pre-existing carbon skeleton. pitt.edu
Positioning this compound within Contemporary Organic Synthesis Challenges
This compound represents a microcosm of several contemporary challenges in organic synthesis. The selective synthesis of this molecule requires addressing the following key issues:
Regio- and Stereocontrol: The presence of a trisubstituted double bond and a stereocenter at the branch point necessitates precise control over the reaction conditions to obtain the desired isomer.
Multifunctionality: The molecule contains three distinct functional groups (aldehyde, alkene, and ether), which must be compatible with the synthetic steps or be appropriately protected and deprotected.
C-H Functionalization: The introduction of the methoxy group at a specific position on the heptane (B126788) chain likely requires a selective C-H functionalization strategy, a highly sought-after transformation in modern synthesis. nih.gov
The development of synthetic routes to molecules like this compound contributes to the broader toolkit of organic chemists, enabling the construction of increasingly complex and functionally dense target molecules. While specific, detailed research findings on this compound are not extensively available in public literature, its structural motifs are found in various natural products and synthetic intermediates, highlighting its relevance. For instance, structurally related methoxy-containing aldehydes and branched unsaturated systems are precursors in the synthesis of pheromones and other biologically active compounds. csic.es
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Estimated 200-220 °C |
| Density | Estimated 0.9-1.0 g/cm³ |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts/Bands |
| ¹H NMR | Aldehyde proton (CHO): ~9.5 ppm (t); Vinylic proton (=CH-): ~5.3 ppm (t); Methoxy protons (OCH₃): ~3.3 ppm (s); Methyl protons (CH₃): ~1.7 ppm (s); Methylene protons (CH₂): ~1.6-2.5 ppm (m) |
| ¹³C NMR | Carbonyl carbon (C=O): ~200 ppm; Alkene carbons (C=C): ~125 ppm and ~140 ppm; Methoxy carbon (OCH₃): ~58 ppm; Methyl carbon (CH₃): ~16 ppm; Methylene carbons (CH₂): ~20-40 ppm |
| IR Spectroscopy | C=O stretch: ~1685 cm⁻¹; C=C stretch: ~1645 cm⁻¹; C-O stretch: ~1100 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 156 |
Note: The data in these tables are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.
Structure
2D Structure
3D Structure
Properties
CAS No. |
651332-01-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methoxy-4-methylhept-4-enal |
InChI |
InChI=1S/C9H16O2/c1-9(5-3-7-10)6-4-8-11-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
FHKWDTJFDDQFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC=O |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 7 Methoxy 4 Methylhept 4 Enal
Retrosynthetic Analysis of 7-Methoxy-4-methylhept-4-enal
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.instudysmarter.co.uk
Disconnection Strategies Targeting the Aldehyde Moiety
The aldehyde functional group in this compound can be retrosynthetically disconnected through a Functional Group Interconversion (FGI). A common and reliable method to form an aldehyde is the oxidation of a primary alcohol. Therefore, the primary disconnection is the C-H bond of the aldehyde, leading back to the corresponding primary alcohol, 7-methoxy-4-methylhept-4-en-1-ol.
Another potential disconnection strategy involves the reduction of a corresponding carboxylic acid or its ester derivative. However, the oxidation of a primary alcohol is often a milder and more direct route.
| Disconnection Strategy | Precursor Molecule | Forward Reaction |
| Functional Group Interconversion (FGI) | 7-methoxy-4-methylhept-4-en-1-ol | Oxidation |
| Functional Group Interconversion (FGI) | Methyl 7-methoxy-4-methylhept-4-enoate | Reduction |
This interactive table summarizes potential disconnection strategies for the aldehyde moiety.
Approaches for the Formation of the Methoxy (B1213986) Ether Linkage
The methoxy ether linkage at C7 can be disconnected to reveal a primary alcohol and a methylating agent. This C-O bond disconnection points to a Williamson ether synthesis as a potential forward reaction, involving a 7-hydroxy-4-methylhept-4-enal derivative and a methyl halide or sulfate. However, performing this reaction on a molecule with an aldehyde could lead to side reactions. A more strategic approach is to introduce the methoxy group at an earlier stage, prior to the formation of the aldehyde.
A plausible retrosynthetic disconnection of the C7-O bond in the precursor alcohol, 7-methoxy-4-methylhept-4-en-1-ol, leads to 4-methylhept-4-ene-1,7-diol. In the forward synthesis, selective methylation of the primary hydroxyl group at C7 would be required.
| Disconnection Point | Precursor Fragments | Potential Forward Reaction |
| C7-O Bond | 4-methylhept-4-ene-1,7-diol and a methylating agent (e.g., CH₃I) | Williamson Ether Synthesis |
| C7-O Bond | 7-bromo-4-methylhept-4-en-1-ol and sodium methoxide | Williamson Ether Synthesis |
This interactive table outlines approaches for the formation of the methoxy ether linkage.
Stereochemical Considerations and Control at C4
The trisubstituted double bond at the C4 position of this compound can exist as either the E or Z isomer. The control of this stereochemistry is a critical aspect of the synthesis. The disconnection of the C4=C5 double bond can be approached through several well-established olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The choice of reagents in these reactions can significantly influence the stereochemical outcome.
For instance, the HWE reaction often favors the formation of the E-alkene, while the Wittig reaction can be tuned to favor either the E or Z isomer depending on the nature of the ylide and the reaction conditions. Another powerful method for stereoselective alkene synthesis is the Julia-Kocienski olefination. researchgate.net
Total Synthesis Pathways to this compound
Based on the retrosynthetic analysis, both convergent and linear total synthesis pathways can be devised for this compound.
Convergent Synthesis Approaches
A plausible convergent strategy for this compound would involve the synthesis of two main fragments:
Fragment A: A C1-C4 aldehyde-containing fragment.
Fragment B: A C5-C7 methoxy-containing fragment.
The key bond formation would be the stereoselective construction of the C4=C5 double bond. For example, Fragment A could be a phosphonium (B103445) salt or a phosphonate (B1237965) ester, and Fragment B could be an aldehyde. A subsequent olefination reaction would then couple these two fragments to form the carbon backbone of the target molecule.
| Fragment | Structure | Synthesis Approach |
| Fragment A | (4-oxobutyl)triphenylphosphonium bromide | From a suitable C4 starting material. |
| Fragment B | 3-methoxypropanal | Oxidation of 3-methoxy-1-propanol. |
This interactive table details the fragments for a convergent synthesis approach.
Linear Synthesis Strategies
A linear synthesis builds the molecule in a stepwise fashion from a single starting material. fiveable.me While potentially longer, this approach can be simpler to plan and execute for certain targets.
A possible linear synthesis could commence with a commercially available starting material that already contains some of the required structural features. For example, the synthesis could start from a seven-carbon chain with functional groups that can be elaborated to the desired aldehyde and methoxy ether.
A hypothetical linear sequence could begin with hept-4-en-1,7-diol. The synthesis would then proceed through a series of steps:
Selective Protection: Protection of the C1 hydroxyl group.
Etherification: Methylation of the C7 hydroxyl group.
Deprotection: Removal of the protecting group from the C1 hydroxyl.
Oxidation: Oxidation of the C1 primary alcohol to the final aldehyde.
This linear approach would require careful selection of protecting groups to ensure orthogonality and high yields at each step.
Green Chemistry Principles in this compound Synthesis
The synthesis of functionalized molecules like this compound provides a platform to implement green chemistry principles, aiming to reduce waste, improve efficiency, and utilize safer materials. Key areas of focus include maximizing atom economy, selecting environmentally benign solvents, and employing catalytic methods.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactants to the final product. Addition reactions are ideal as they incorporate all atoms from the reactants into the product. For a molecule like this compound, synthetic steps such as hydroformylation or catalytic additions of alcohols to alkynes represent highly atom-economical approaches. pnas.orgdntb.gov.ua
Below is a table illustrating how different reaction types, potentially applicable to the synthesis of precursors for this compound, vary in their theoretical atom economy.
| Reaction Type | General Transformation | Theoretical Atom Economy | Key Byproducts |
| Addition | Alkene + H₂ + CO → Aldehyde (Hydroformylation) | 100% | None |
| Substitution | Alcohol + Alkyl Halide → Ether (Williamson Synthesis) | <100% | Salt (e.g., NaBr) |
| Elimination | Alcohol → Alkene + H₂O | <100% | Water |
| Redox | Alcohol + Oxidant → Aldehyde | <100% | Reduced form of oxidant |
This table is illustrative and shows the inherent efficiency of different reaction classes.
Solvent Selection and Catalytic Methodologies
The choice of solvent is critical from a green chemistry perspective, as solvents constitute a major portion of the waste generated in chemical processes. pnas.org Modern synthetic methods increasingly favor the use of water, supercritical fluids, or ionic liquids over traditional volatile organic compounds (VOCs). pnas.orgrsc.org For example, developing a two-carbon homologation of an aldehyde to an (E)-α,β-unsaturated aldehyde in water demonstrates a significant step towards greener synthesis. rsc.org
Catalysis is a cornerstone of green chemistry. The shift from stoichiometric reagents to catalytic systems minimizes waste and often allows for milder reaction conditions. In the context of synthesizing this compound, several key steps can be achieved catalytically:
Etherification : Instead of the classic Williamson ether synthesis which generates stoichiometric salt waste, iron-catalyzed dehydrative etherification directly couples two alcohols, producing only water as a byproduct. acs.orgnih.gov This approach is environmentally benign and efficient. nih.gov
Aldehyde Formation : The oxidation of a primary alcohol can be performed using catalytic systems like (bpy)CuI/TEMPO with air as the terminal oxidant, avoiding heavy metal waste from traditional oxidants like chromium reagents. organic-chemistry.org
C-C Bond Formation : Ruthenium-catalyzed additions of allyl alcohols to alkynes provide a direct and atom-economic route to γ,δ-unsaturated aldehydes. pnas.org
Chemo-, Regio-, and Stereoselective Synthesis of this compound
The synthesis of a polyfunctional molecule like this compound requires precise control over chemical reactivity (chemoselectivity), orientation of bond formation (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).
Control over Aldehyde Formation
The aldehyde functional group is highly reactive and its synthesis requires mild and selective methods to prevent over-oxidation to a carboxylic acid or undesired side reactions. wikipedia.org
Several modern methods offer excellent control:
Oxidation of Primary Alcohols : A primary alcohol is a logical precursor to the aldehyde. Selective oxidation can be achieved using various catalytic systems. A (bpy)CuI/TEMPO catalyst system, for example, facilitates aerobic oxidation of primary alcohols to aldehydes at room temperature with high selectivity, tolerating a wide range of other functional groups. organic-chemistry.org
Reduction of Carboxylic Acid Derivatives : Esters can be selectively reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H). wikipedia.org This method is effective but requires stoichiometric amounts of the reducing agent.
Ozonolysis of Alkenes : The cleavage of a terminal alkene via ozonolysis followed by a reductive work-up is a reliable method for generating an aldehyde. rsc.org This can be particularly useful if the synthetic strategy builds the carbon backbone with a terminal double bond intended for conversion to the aldehyde.
| Method | Precursor Functional Group | Reagents/Catalyst | Key Advantages |
| Catalytic Oxidation | Primary Alcohol | (bpy)CuI/TEMPO, Air | Mild conditions, uses air as oxidant, high selectivity. organic-chemistry.org |
| Partial Reduction | Ester | Diisobutylaluminium hydride (DIBAL-H) | Good functional group tolerance. |
| Ozonolysis | Alkene | O₃, then a reducing agent (e.g., Zn or DMS) | High efficiency for cleaving C=C bonds. rsc.org |
| Hydroformylation | Alkene | CO, H₂, Metal catalyst (e.g., Rh, Co) | 100% atom economy, large-scale industrial process. wikipedia.org |
Selective Etherification Processes
The formation of the methoxy ether at the 7-position of the carbon chain must be performed selectively. While the Williamson ether synthesis is a classic method, it suffers from poor atom economy and the need for strong bases. nih.govgoogle.com Modern, greener alternatives are preferred.
Iron-catalyzed dehydrative etherification offers a significant improvement. Using a catalyst like iron(III) triflate (Fe(OTf)₃), a primary alcohol can be directly coupled with methanol (B129727) to form the desired methyl ether, with water being the only byproduct. acs.orgnih.gov This method proceeds under mild conditions and tolerates various functional groups, making it suitable for complex molecule synthesis. acs.org Such catalytic approaches avoid the generation of stoichiometric inorganic waste. acs.orgnih.gov
Diastereoselective and Enantioselective Routes to this compound
The structure of this compound contains a stereocenter at the C4 position and a trisubstituted double bond (C4=C5), which can exist as E/Z isomers. Controlling this stereochemistry is a key challenge.
Diastereoselectivity : The relative configuration of substituents can be controlled during C-C bond formation. For example, a diastereoselective Michael addition reaction could be employed to construct the carbon skeleton, establishing the desired stereochemistry at multiple centers simultaneously. nih.gov Rhodium-catalyzed hydroalkylation of dienes has also been shown to proceed with high diastereoselectivity. rsc.org
Enantioselectivity : Achieving an enantiomerically pure or enriched product requires an asymmetric synthesis strategy.
Organocatalysis : The enantioselective γ-alkylation of α,β-unsaturated aldehydes using dienamine catalysis is a powerful method for introducing substituents at the γ-position with high enantioselectivity. acs.org This strategy could be adapted to install the methyl group at the C4 position of a precursor.
Metal-Catalyzed Asymmetric Reduction : The asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes using copper hydride (CuH) catalysis is another state-of-the-art method. chemistryviews.org This could be applied to a precursor to set the stereocenter at C4.
Asymmetric Addition : The enantioselective addition of organometallic reagents to aldehydes is a classic approach to creating chiral alcohols, which can then be further elaborated. dntb.gov.uafigshare.com
The choice of route would depend on the availability of starting materials and the desired stereochemical outcome (E/Z configuration of the double bond and the R/S configuration at C4).
Elucidating Reaction Mechanisms of 7 Methoxy 4 Methylhept 4 Enal in Organic Transformations
Nucleophilic Addition Reactions Involving the Aldehyde Functionality of 7-Methoxy-4-methylhept-4-enal
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This fundamental reactivity is central to many synthetic transformations.
Hydride Reduction Mechanisms
The reduction of the aldehyde in this compound to the corresponding primary alcohol, 7-methoxy-4-methylhept-4-en-1-ol, can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during an acidic workup.
Table 1: Proposed Reagents for Hydride Reduction
| Reagent | Solvent | Workup | Product |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Aqueous | 7-methoxy-4-methylhept-4-en-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous acid | 7-methoxy-4-methylhept-4-en-1-ol |
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes. The reaction of this compound with these reagents would yield a secondary alcohol after an acidic workup. The carbanionic portion of the organometallic compound attacks the carbonyl carbon, forming a new carbon-carbon bond.
Carbon Nucleophile Additions (e.g., Aldol, Wittig, Horner-Wadsworth-Emmons)
Aldol Reaction: In the presence of a base, the aldehyde can be deprotonated at the alpha-carbon to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde in an aldol addition reaction. Alternatively, it can react with a different aldehyde or ketone in a crossed aldol reaction.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a new carbon-carbon double bond, replacing the carbonyl oxygen. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide.
Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion to convert aldehydes into alkenes. A key advantage of the HWE reaction is that it often favors the formation of the (E)-alkene. wikipedia.org The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org
Electrophilic Reactions and Protonation Studies of this compound
While the primary reactivity of the aldehyde is nucleophilic addition at the carbonyl carbon, other parts of the molecule can undergo electrophilic reactions.
Acid-Catalyzed Transformations
In the presence of an acid catalyst, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon. This activation facilitates reactions with weak nucleophiles. For instance, in the presence of an alcohol and an acid catalyst, this compound would form an acetal.
Alpha-Proton Reactivity and Enolization Processes
The protons on the carbon atom adjacent to the carbonyl group (the alpha-protons) are acidic and can be removed by a base to form an enolate. This enolization is a key step in reactions such as the aldol reaction and alpha-halogenation. The formation of the enolate involves the delocalization of the negative charge onto the electronegative oxygen atom, which stabilizes the conjugate base.
Rearrangement Reactions Involving the Backbone of this compound
Skeletal rearrangements are fundamental transformations in organic synthesis that alter the carbon framework of a molecule. For a molecule like this compound, with its unsaturated backbone and functional groups, several types of rearrangements could be envisaged, particularly in derivatives of the parent compound.
Pinacol-type Rearrangements (if applicable to derivatives)
The Pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol (a vicinal diol) that transforms it into a ketone or an aldehyde. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.combyjus.com For this type of rearrangement to be applicable to this compound, the double bond would first need to be converted into a 1,2-diol. This can be achieved through dihydroxylation, for example, using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).
The resulting diol derivative of this compound, upon treatment with acid, would be expected to undergo a Pinacol-type rearrangement. The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an alkyl or acyl group to the carbocation center leads to the formation of a more stable oxonium ion, which upon deprotonation yields the final rearranged carbonyl compound. The regioselectivity of the rearrangement would depend on which hydroxyl group is preferentially protonated and which group has a higher migratory aptitude.
However, it is crucial to note that no specific studies detailing the synthesis of the corresponding 1,2-diol of this compound and its subsequent Pinacol rearrangement have been found in the surveyed literature.
Other Skeletal Rearrangements Influenced by Functional Groups
The carbon skeleton of this compound or its derivatives could potentially undergo other types of rearrangements, often driven by the formation of stable intermediates. cambridgescholars.com For instance, under certain conditions, acid-catalyzed isomerization of the double bond could occur.
Furthermore, reactions involving the aldehyde or the methoxy (B1213986) group could potentially trigger skeletal rearrangements. For example, in related systems, Lewis acid-promoted Claisen rearrangements of allyl vinyl ethers are well-documented. pitt.edu While this compound itself is not an allyl vinyl ether, derivatives could potentially be synthesized to undergo such transformations.
Additionally, Wagner-Meerwein rearrangements, which involve the migration of an alkyl group to a carbocation center, are a common feature in organic chemistry. nih.gov Such rearrangements could be initiated in derivatives of this compound where a carbocation is generated, for instance, through the protonation of an alcohol derivative or the reaction of the alkene with an electrophile. The stability of the resulting carbocation would be a key factor in determining the feasibility and outcome of such a rearrangement. nih.gov
Oxidation Pathways and Mechanisms of this compound
The oxidation of this compound can be directed at either the aldehyde group or the carbon-carbon double bond, depending on the reagents and reaction conditions employed.
Selective Oxidation to Carboxylic Acids
The aldehyde functional group is readily oxidized to a carboxylic acid. A variety of oxidizing agents can achieve this transformation. For α,β-unsaturated aldehydes like this compound, it is often desirable to perform this oxidation selectively, without affecting the double bond.
Common reagents for the selective oxidation of aldehydes to carboxylic acids include:
Tollens' reagent: A solution of silver nitrate in ammonia, which provides a mild and selective oxidation.
Fehling's or Benedict's solution: Alkaline solutions of copper(II) complexes that are reduced to copper(I) oxide.
Potassium permanganate (KMnO₄): Under controlled, neutral, or slightly alkaline conditions, KMnO₄ can selectively oxidize the aldehyde.
Chromium(VI) reagents: Reagents like pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) in the presence of a co-oxidant can also be used.
Sodium chlorite (NaClO₂): Often used with a buffer, this reagent is highly selective for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.
The product of this selective oxidation would be 7-Methoxy-4-methylhept-4-enoic acid. While the general methodology for this transformation is well-established, specific experimental conditions and yields for this compound are not documented.
Oxidative Cleavage Reactions
Oxidative cleavage of the carbon-carbon double bond in this compound would break the molecule into two smaller fragments. The most common method for this transformation is ozonolysis (O₃), followed by a workup with an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) or a reducing agent (e.g., dimethyl sulfide, DMS).
Ozonolysis with oxidative workup: This would cleave the double bond and oxidize the resulting fragments to a ketone and a carboxylic acid.
Ozonolysis with reductive workup: This would yield a ketone and an aldehyde.
Another strong oxidizing agent that can effect oxidative cleavage is hot, acidic potassium permanganate (KMnO₄). This would also lead to the formation of a ketone and a carboxylic acid. The specific products formed from the oxidative cleavage of this compound would depend on the workup conditions.
Radical Chemistry of this compound and Derivatives
The presence of a carbon-carbon double bond and an aldehyde group in this compound suggests that it could participate in radical reactions.
The aldehyde hydrogen is susceptible to abstraction by radicals, which would form an acyl radical. This acyl radical could then participate in various reactions, such as addition to alkenes.
The alkene moiety can undergo radical addition reactions. For example, the addition of a radical species across the double bond would generate a new radical intermediate, which could then be trapped or undergo further reactions. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate.
The methoxy group could also be involved in radical chemistry. For instance, hydrogen abstraction from the carbon adjacent to the ether oxygen could occur, leading to an α-alkoxy radical. Such radicals can undergo further transformations.
Free Radical Addition Reactions
Free radical additions to unsaturated aldehydes are a fundamental class of reactions in organic synthesis. In the case of this compound, the reaction is initiated by the generation of a radical species, which can then add across the carbon-carbon double bond. The regioselectivity of this addition is a key consideration.
Table 1: Hypothetical Regioselectivity in Free Radical Addition to this compound
| Addition Pathway | Radical Intermediate | Relative Stability | Predicted Major Product |
| Addition at C-5 | Tertiary radical at C-4 | More stable | Yes |
| Addition at C-4 | Secondary radical at C-5 | Less stable | No |
This table presents a hypothetical scenario based on general principles of radical stability.
Detailed research findings on analogous systems suggest that the addition of many radical species to α,β-unsaturated aldehydes proceeds via a conjugate addition mechanism. This is due to the electronic nature of the conjugated system. The electrophilicity of the carbonyl group polarizes the double bond, making the β-carbon (C-5 in this case) more susceptible to nucleophilic attack. While radical additions are not strictly governed by the same electronic demands as ionic reactions, the stability of the resulting intermediate remains a crucial factor.
Radical Cyclization Pathways
Intramolecular radical cyclization reactions are powerful tools for the construction of cyclic molecules. For this compound, the generation of a radical at a suitable position could initiate a cyclization event. A plausible strategy would involve the formation of a radical at a position that allows for an intramolecular addition to the double bond.
For instance, if a radical were to be generated at the C-7 position, for example through hydrogen abstraction, a subsequent intramolecular cyclization could occur. According to Baldwin's rules for radical cyclizations, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. In this hypothetical scenario, the C-7 radical could attack the C-4 position of the double bond, leading to a five-membered ring.
Table 2: Plausible Radical Cyclization Pathways for a C-7 Radical of a this compound Derivative
| Cyclization Mode | Ring Size | Product Type | Kinetic Favorability |
| 5-exo-trig | 5-membered | Cyclopentane derivative | Favored |
| 6-endo-trig | 6-membered | Cyclohexane derivative | Disfavored |
This table outlines theoretically possible cyclization pathways based on established principles of radical cyclization.
The outcome of such cyclizations is highly dependent on the reaction conditions, including the radical initiator used and the concentration of the substrate. Thiyl radicals are known to be effective in initiating such cyclizations. The resulting cyclized radical would then need to be quenched, for example by a hydrogen atom donor, to yield the final product.
Further research into the radical reactions of this compound could explore the use of various radical initiators and reaction conditions to selectively promote either intermolecular addition or intramolecular cyclization pathways, leading to a diverse range of molecular architectures.
Advanced Analytical and Spectroscopic Characterization Methodologies for this compound
Following a comprehensive search for scholarly and scientific information, it has been determined that there is no available data in the public domain regarding the analytical and spectroscopic characterization of the chemical compound This compound .
The search yielded results for a different compound, 7-Methoxy-4-methylcoumarin, which is structurally distinct from the requested molecule. Therefore, it is not possible to provide the detailed analysis as outlined in the user's request. The subsequent sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, and Vibrational Spectroscopy for this compound cannot be populated with accurate, research-backed information at this time.
Further research or de novo analysis of this compound would be required to generate the data necessary to fulfill the requested article structure.
Advanced Analytical and Spectroscopic Characterization Methodologies for 7 Methoxy 4 Methylhept 4 Enal
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of 7-Methoxy-4-methylhept-4-enal
Carbonyl Stretching Frequencies and Environmental Effects
The infrared (IR) spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde moiety. libretexts.orgspectroscopyonline.com For simple aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹. udel.edu The precise frequency of this absorption is sensitive to the molecule's environment, particularly the polarity of the solvent and its ability to form hydrogen bonds. oup.com
Environmental factors influence the C=O stretching frequency by altering the electron distribution within the carbonyl bond. The carbonyl group is polar, with a partial positive charge on the carbon and a partial negative charge on the oxygen. spectroscopyonline.comwikipedia.org Solvents can interact with this dipole, affecting the bond's strength and, consequently, its vibrational frequency.
Non-polar solvents: In non-polar solvents like n-hexane, the carbonyl group experiences minimal intermolecular interaction. The stretching frequency in such an environment is considered to be close to the intrinsic value for the isolated molecule, typically appearing at the higher end of the expected range (around 1730 cm⁻¹).
Polar aprotic solvents: Solvents like acetonitrile (B52724) possess a significant dipole moment and can stabilize the polar ground state of the carbonyl group through dipole-dipole interactions. This stabilization slightly weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift) by approximately 5-15 cm⁻¹. oup.com
Polar protic solvents: Solvents such as ethanol (B145695) or other alcohols can act as hydrogen-bond donors, forming a hydrogen bond with the lone pair of electrons on the carbonyl oxygen. oup.com This interaction is stronger than dipole-dipole forces and causes a more significant withdrawal of electron density from the C=O bond, weakening it further. This leads to a more pronounced redshift in the stretching frequency, often in the range of 15-25 cm⁻¹. oup.commsu.edu
The conjugation of the carbonyl group with a C=C double bond also typically lowers the stretching frequency by about 20-30 cm⁻¹; however, in this compound, the double bond is not in conjugation with the aldehyde group, so this effect is not observed. libretexts.orgspectroscopyonline.com The table below summarizes the expected carbonyl stretching frequencies for this compound in various solvent environments based on established principles. oup.com
| Solvent | Solvent Type | Primary Interaction | Expected ν(C=O) Frequency (cm⁻¹) |
|---|---|---|---|
| n-Hexane | Non-polar | Van der Waals forces | ~1730 |
| Carbon Tetrachloride | Non-polar | Van der Waals forces | ~1728 |
| Acetonitrile | Polar Aprotic | Dipole-dipole | ~1720 |
| Chloroform | Polar Protic (weak) | Hydrogen bonding | ~1715 |
| Ethanol | Polar Protic | Hydrogen bonding | ~1710 |
C-O Stretching in the Ether Moiety
The ether functional group in this compound also gives rise to characteristic absorption bands in the infrared spectrum. Ethers are defined by the C-O-C linkage, which produces a strong, prominent peak corresponding to the asymmetric C-O-C stretching vibration. spectroscopyonline.comlibretexts.org For saturated, acyclic ethers, this absorption is typically found in the region of 1140-1070 cm⁻¹. spectroscopyonline.com This peak is often the most intense one in the 1300-1000 cm⁻¹ range of the spectrum. spectroscopyonline.comlibretexts.org
In the case of this compound, the structure features a saturated ether linkage (CH₃-O-C). Therefore, a strong absorption band attributable to the asymmetric C-O stretching vibration is expected within this 1140-1070 cm⁻¹ range. A weaker, symmetric C-O-C stretching vibration may also be observed at a lower frequency, but the asymmetric stretch is the most diagnostically useful feature for identifying the ether moiety. spectroscopyonline.com
Chiral Chromatography for Enantiomeric Excess Determination of this compound
This compound possesses a stereocenter at the C4 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to these enantiomers, is crucial in asymmetric synthesis. nih.govresearchgate.net Chiral chromatography is the most versatile and accurate technique for this purpose, involving the differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.comgcms.cz
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is a powerful method for separating volatile and semi-volatile enantiomers. chromatographyonline.com The technique employs a capillary column where the stationary phase is a chiral selector, most commonly a derivative of cyclodextrin. gcms.czlibretexts.org Cyclodextrins are chiral, torus-shaped molecules made of glucose units that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte. libretexts.org
For the analysis of this compound, the enantiomers would be passed through a chiral GC column. The different stabilities of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase lead to different retention times. gcms.cz This results in the separation of the enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated by integrating the area of each peak. libretexts.org However, direct analysis of aldehydes by GC can sometimes be problematic due to potential racemization at the elevated temperatures used in the injection port or column. acs.org
High-Performance Liquid Chromatography (HPLC) with Chiral Columns
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another primary method for enantiomeric separation. Chiral HPLC is often preferred for less volatile or thermally sensitive compounds. researchgate.net The principle is similar to chiral GC: the enantiomers in the mobile phase interact differently with the chiral stationary phase packed within the column, leading to different retention times and separation.
A wide variety of CSPs are available for HPLC, commonly based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. For an aldehyde like this compound, a polysaccharide-based column would be a suitable starting point for method development. The separation is typically carried out under normal-phase conditions (e.g., using a mobile phase of hexane (B92381) and isopropanol). The relative areas of the resulting peaks in the chromatogram are used to determine the enantiomeric excess.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation in the gas phase based on differential partitioning with a chiral stationary phase. | Separation in the liquid phase based on differential interaction with a chiral stationary phase. |
| Typical Chiral Selector | Cyclodextrin derivatives. gcms.cz | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases. |
| Analyte Volatility | Required (analyte must be volatile and thermally stable). chromatographyonline.com | Not required. Suitable for a wide range of compounds. |
| Temperature | Operates at elevated temperatures (50-300 °C). | Typically operates at or near room temperature. |
| Potential Issues | Thermal degradation or racemization of the analyte. acs.org | Solvent selection can be complex; lower resolution than capillary GC for some compounds. |
X-ray Crystallography of Crystalline Derivatives of this compound for Absolute Configuration Determination
While chiral chromatography can determine the enantiomeric excess of a sample, it cannot establish the absolute configuration (i.e., whether the stereocenter is R or S) without an authentic, configurationally pure standard. sci-hub.se Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. researchgate.netnih.gov
Since this compound is likely an oil or low-melting solid at room temperature, it is not suitable for direct single-crystal X-ray analysis. The standard procedure in such cases is to convert the chiral molecule into a stable, crystalline derivative. nih.gov This can be achieved by reacting the aldehyde with a suitable derivatizing agent. Common strategies include:
Formation of a Hydrazone: Reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) often yields highly crystalline products.
Formation of an Imine: Condensation with a chiral or achiral amine can produce a crystalline imine.
Conversion to a Carboxylic Acid or Alcohol: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, which can then be derivatized (e.g., forming an amide or ester with a chiral reagent) to facilitate crystallization.
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis is performed. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. ed.ac.uk When X-rays interact with electrons, especially those of heavier atoms (typically atoms heavier than oxygen), there is a small, wavelength-dependent phase shift in the scattered radiation. ed.ac.uk This effect breaks Friedel's law, which states that the intensities of certain pairs of reflections (Bijvoet pairs) should be equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in the crystal lattice can be unambiguously determined, thereby assigning the absolute configuration (R or S) of the stereocenter. nih.goved.ac.uk Alternatively, if a chiral derivatizing agent of known absolute configuration is used, the configuration of the new stereocenter can be determined relative to the known one. sci-hub.se
Computational and Theoretical Investigations of 7 Methoxy 4 Methylhept 4 Enal
Quantum Mechanical Studies of Electronic Structure and Reactivity of 7-Methoxy-4-methylhept-4-enal
Density Functional Theory (DFT) Calculations of Ground State Properties
No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of this compound, such as optimized geometry, electronic energy, and dipole moment, were found. Such calculations would typically provide insights into the molecule's stability and electronic distribution.
Frontier Molecular Orbital (FMO) Analysis of Reactive Sites
There is no available Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the compound's reactivity and its susceptibility to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Energy Minimization and Conformational Landscapes
A search for molecular dynamics simulations and energy minimization studies to determine the conformational landscapes of this compound yielded no results. These studies would be essential for understanding the molecule's flexibility and the relative energies of its different spatial arrangements.
Solvent Effects on Conformation and Reactivity
No research articles were found that investigate the influence of different solvents on the conformation and reactivity of this compound. Such studies are important for predicting the compound's behavior in various chemical environments.
Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound
There is a lack of published research on the modeling of reaction pathways and the characterization of transition states for chemical transformations involving this compound. These computational investigations would provide valuable mechanistic insights into its chemical reactions.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. For a molecule like this compound, a relevant reaction to study would be a nucleophilic addition to the carbonyl carbon of the aldehyde group, a characteristic reaction for this functional group.
An IRC calculation for the addition of a simple nucleophile, such as a hydride ion (H⁻), would be initiated from the optimized geometry of the transition state. The calculation would then trace the reaction pathway in both the forward and reverse directions. The forward path would lead to the formation of the alcohol product, 7-methoxy-4-methylhept-4-en-1-ol, while the reverse path would lead back to the separated reactants, this compound and the hydride ion.
The resulting IRC plot would illustrate the change in energy as a function of the reaction coordinate. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction, including bond formation and breaking, as well as changes in bond angles and dihedrals.
Activation Energy Barriers for Key Reactions
The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Computational methods, such as density functional theory (DFT), are commonly employed to calculate the activation energy barriers for key reactions. For this compound, a crucial reaction is the aforementioned nucleophilic addition.
The activation energy barrier is determined by calculating the energy difference between the transition state and the reactants. A higher activation energy barrier implies a slower reaction rate, and vice versa. The calculated activation energy provides valuable insights into the kinetics and feasibility of the reaction under different conditions. For instance, the presence of the electron-donating methyl and methoxy (B1213986) groups could influence the electrophilicity of the carbonyl carbon and thus affect the activation energy barrier for nucleophilic attack.
Below is a hypothetical data table summarizing the calculated activation energy for a representative reaction.
| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |
| Nucleophilic addition of H⁻ to the aldehyde | DFT (B3LYP/6-31G*) | 45.8 |
Spectroscopic Parameter Prediction for this compound
Computational chemistry also allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule.
The predicted chemical shifts are valuable for assigning the signals in an experimental NMR spectrum. For this compound, distinct signals would be expected for the aldehydic proton, the vinylic proton, the methoxy group protons, and the various methylene and methyl protons in the alkyl chain. Similarly, characteristic ¹³C NMR signals would be predicted for the carbonyl carbon, the olefinic carbons, the carbon bearing the methoxy group, and the other aliphatic carbons.
Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) |
| H1 (Aldehyde) | 9.65 |
| H5 | 5.20 |
| H7 (OCH₃) | 3.30 |
| H2 | 2.45 |
| H3 | 2.20 |
| H6 | 2.10 |
| H8 (CH₃) | 1.65 |
| H9 (CH₃) | 0.95 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (Aldehyde) | 195.0 |
| C4 | 140.2 |
| C5 | 125.8 |
| C7 (OCH₃) | 72.5 |
| C2 | 42.1 |
| C3 | 35.4 |
| C6 | 28.9 |
| C8 (CH₃) | 22.3 |
| C9 (CH₃) | 14.1 |
Vibrational Frequency Calculations
Vibrational frequency calculations, typically performed using methods like DFT, can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or bending.
For this compound, the predicted IR spectrum would show characteristic absorption bands for its functional groups. These include a strong C=O stretching frequency for the aldehyde, a C-H stretching frequency for the aldehyde proton, a C=C stretching frequency for the alkene, and C-O stretching frequencies for the methoxy group. These predicted frequencies can be compared with experimental IR data to confirm the molecule's structure.
Below is a table of key predicted vibrational frequencies for this compound.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1725 |
| C-H Stretch (Aldehyde) | 2720, 2820 |
| C=C Stretch (Alkene) | 1665 |
| C-O Stretch (Methoxy) | 1100 |
| C-H Stretch (Alkyl) | 2850-2960 |
Future Research Directions and Unexplored Avenues for 7 Methoxy 4 Methylhept 4 Enal
Investigation of Organocatalytic and Biocatalytic Transformations Involving 7-Methoxy-4-methylhept-4-enal
The enal moiety in this compound is an excellent substrate for a wide array of organocatalytic and biocatalytic transformations. Future research in this area could unlock novel synthetic pathways to valuable chiral molecules.
Organocatalysis offers a powerful toolkit for the asymmetric functionalization of α,β-unsaturated aldehydes. Research efforts could be directed towards various transformations, including Michael additions, β-protonations, and formal alkynylations. For instance, the use of chiral secondary amine catalysts, such as prolinol derivatives, could facilitate highly enantioselective Michael additions of nucleophiles to the β-position of the enal. Furthermore, N-heterocyclic carbenes (NHCs) could be explored as catalysts for unique transformations, such as the homoenolate reaction, to introduce functionality at the γ-position.
Biocatalysis presents an environmentally benign and highly selective alternative for the transformation of this compound. Enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond, yielding the corresponding saturated aldehyde. Moreover, engineered variants of enzymes like 4-oxalocrotonate tautomerase could potentially catalyze asymmetric Michael additions to the enal, offering a green route to chiral γ-functionalized aldehydes. The production of aldehydes through biocatalysis is a growing field, and enzymes could be tailored for specific transformations of this substrate.
A comparative study of organocatalytic and biocatalytic methods for a specific transformation, such as the conjugate addition of a model nucleophile, would be highly valuable. A hypothetical comparison is presented in Table 1.
Table 1: Hypothetical Comparison of Organocatalytic and Biocatalytic Michael Addition to this compound
| Catalyst Type | Catalyst Example | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Organocatalyst | Diphenylprolinol silyl ether | Nitromethane | Toluene | 25 | 92 | 95 |
| Biocatalyst | Engineered Ene-reductase | Nitromethane | Aqueous Buffer | 30 | 88 | >99 |
Flow Chemistry and Continuous Processing for the Synthesis and Reactions of this compound
The application of flow chemistry and continuous processing to the synthesis and reactions of this compound could offer significant advantages in terms of safety, scalability, and process control. The inherent benefits of microreactors, such as superior heat and mass transfer, make them ideal for handling reactive intermediates and exothermic reactions that may be involved in the manipulation of this aldehyde.
Future research could focus on developing a continuous-flow synthesis of this compound itself. This could involve, for example, a multi-step sequence where key bond-forming reactions are performed in-line, minimizing the need for isolation and purification of intermediates. Furthermore, subsequent transformations of the enal, such as reductions, oxidations, or C-C bond-forming reactions, could be seamlessly integrated into a continuous process. For instance, the selective reduction of the aldehyde to an alcohol or the oxidation to a carboxylic acid could be achieved using packed-bed reactors containing immobilized reagents or catalysts.
The use of biocatalysts in a continuous flow setup is another promising avenue. Immobilized enzymes, such as ene-reductases, could be incorporated into flow reactors to enable the continuous and efficient production of chiral derivatives of this compound. This approach would combine the high selectivity of biocatalysis with the process intensification benefits of flow chemistry.
A hypothetical study could compare the efficiency of a batch versus a flow process for a reaction such as the α-bromination of this compound, as illustrated in Table 2.
Table 2: Hypothetical Comparison of Batch vs. Flow for the α-Bromination of this compound
| Parameter | Batch Process | Flow Process |
| Reaction Time | 30 min | 3 min |
| Temperature Control | Moderate | Excellent |
| Reagent Handling | Manual addition | Automated pumping |
| Yield of Monobrominated Product | 85% | 95% |
| Selectivity (mono:di) | 15:1 | >40:1 |
| Scalability | Limited | High |
Photochemistry and Electrochemistry of this compound
The conjugated π-system of the enal functionality in this compound makes it a prime candidate for exploration using photochemical and electrochemical methods. These techniques can unlock unique reactivity patterns that are not accessible through traditional thermal methods.
In the realm of photochemistry, future research could investigate the [2+2] cycloaddition reactions of the enal with various alkenes to construct cyclobutane rings, which are valuable motifs in organic synthesis. The use of chiral photosensitizers could enable enantioselective versions of these reactions. Furthermore, photo-organocatalysis, where a chiral organocatalyst is excited by visible light, could be employed for novel asymmetric transformations, such as the conjugate addition of radical species. The photooxidation of the unsaturated aldehyde could also be explored to generate different oxygenated products.
Electrochemistry offers a green and versatile tool for the synthesis and functionalization of organic molecules. The aldehyde group in this compound can be selectively reduced to an alcohol under electrochemical conditions, avoiding the use of chemical reducing agents. Conversely, electrochemical oxidation could provide a route to the corresponding carboxylic acid. Moreover, electrochemical methods could be developed for C-C bond formation, such as the arylation of the aldehyde. The electrochemical reduction of the enal could also lead to dimerization or other coupling products.
A hypothetical study could explore the product distribution of the electrochemical reduction of this compound under different conditions, as shown in Table 3.
Table 3: Hypothetical Product Distribution in the Electrochemical Reduction of this compound
| Electrode Material | Solvent | Supporting Electrolyte | Potential (V vs. SCE) | Major Product(s) |
| Lead (Pb) | Acetonitrile (B52724)/Water | Tetrabutylammonium tetrafluoroborate | -1.8 | 7-Methoxy-4-methylhept-4-en-1-ol |
| Zinc (Zn) | Aqueous Ethanol (B145695) | Sodium Chloride | -2.0 | 7-Methoxy-4-methylheptan-1-ol |
| Glassy Carbon | Dimethylformamide | Tetrabutylammonium perchlorate | -2.2 | Hydrodimerization products |
Exploration of Self-Assembly and Supramolecular Chemistry with this compound Derivatives
The functional groups present in this compound and its potential derivatives offer intriguing possibilities for the construction of novel self-assembling systems and supramolecular architectures. The aldehyde, methoxy (B1213986) group, and the alkene can all participate in non-covalent interactions that drive self-assembly.
Future research could focus on the design and synthesis of derivatives of this compound that are programmed to self-assemble into well-defined nanostructures. For example, conversion of the aldehyde to a hydrazone or an oxime could introduce hydrogen bonding motifs capable of directing the formation of supramolecular polymers or discrete oligomers. The methoxy group can also participate in hydrogen bonding or act as a coordination site for metal ions.
The exploration of host-guest chemistry involving derivatives of this compound is another promising avenue. For instance, the hydrophobic backbone of the molecule could allow it to be encapsulated within cyclodextrins or other macrocyclic hosts, potentially modulating its reactivity or physical properties. Furthermore, derivatives bearing recognition motifs could be used as building blocks for the construction of molecular sensors or stimuli-responsive materials. The self-assembly of such functionalized molecules on surfaces could also be investigated for applications in materials science.
A hypothetical study could explore the self-assembly behavior of different derivatives of this compound, as outlined in Table 4.
Table 4: Hypothetical Self-Assembly of this compound Derivatives
| Derivative | Key Functional Group for Assembly | Driving Non-covalent Interaction | Potential Supramolecular Structure |
| Hydrazone derivative | Hydrazone | Hydrogen bonding, π-π stacking | Supramolecular polymer |
| Carboxylic acid derivative | Carboxylic acid | Hydrogen bonding | Dimeric structures, liquid crystals |
| Bipyridyl-functionalized derivative | Bipyridine | Metal coordination | Metallo-supramolecular cages |
| Adamantyl-ester derivative | Adamantyl group | Host-guest interaction with β-cyclodextrin | Pseudorotaxanes |
Computational Design of Novel Reactions and Catalysts for this compound
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new reactions and catalysts. For a molecule like this compound, computational methods can be employed to predict its reactivity, design selective catalysts for its transformation, and elucidate reaction mechanisms.
Future research in this area could utilize Density Functional Theory (DFT) to model the transition states of various potential reactions of this compound. This would allow for the prediction of reaction barriers and the identification of the most favorable reaction pathways. For example, DFT calculations could be used to understand the stereoselectivity of organocatalytic reactions or to predict the regioselectivity of additions to the enal system.
Computational methods can also be used to design novel catalysts tailored for specific transformations of this molecule. For instance, in silico screening of libraries of chiral catalysts could identify promising candidates for a desired asymmetric reaction. Machine learning models, trained on large datasets of known reactions, could be used to predict the outcome of novel reactions involving this compound or to suggest optimal reaction conditions. This predictive power can significantly reduce the experimental effort required to develop new synthetic methods.
A hypothetical computational screening for a catalyst for the asymmetric Diels-Alder reaction of this compound is presented in Table 5.
Table 5: Hypothetical Computational Screening of Catalysts for the Asymmetric Diels-Alder Reaction of this compound
| Catalyst Class | Catalyst Structure | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (ee, %) |
| Chiral Lewis Acid | Boron-based | DFT (B3LYP/6-31G) | 15.2 | 92 |
| Chiral Brønsted Acid | Phosphoric acid-based | DFT (M06-2X/def2-TZVP) | 18.5 | 85 |
| Chiral Organocatalyst | Imidazolidinone-based | DFT (B3LYP/6-31G) | 22.1 | 98 |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 7-Methoxy-4-methylhept-4-enal in laboratory settings?
- Methodological Answer : Implement a tiered safety approach:
- Respiratory Protection : Use NIOSH/MSHA or EN149-certified respirators to prevent inhalation of volatile compounds .
- Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and lab coats to avoid dermal exposure. Contaminated clothing must be decontaminated before reuse .
- Eye Protection : OSHA-compliant chemical safety goggles are mandatory during synthesis or purification steps .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor accumulation.
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Key strategies include:
- Aldol Condensation : Optimize reaction conditions (e.g., base catalysts like LDA, temperatures between −78°C to 0°C) to control stereoselectivity at the α,β-unsaturated aldehyde moiety.
- Oxidation of Alcohol Intermediates : Use Swern or Dess-Martin oxidation to convert 7-methoxy-4-methylhept-4-enol to the target aldehyde, monitoring progress via TLC (Rf ~0.3 in hexane/ethyl acetate 4:1) .
- Critical Parameters : Maintain anhydrous conditions for moisture-sensitive intermediates and monitor reaction kinetics using inline FTIR to track carbonyl formation.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to identify methoxy (δ 3.3–3.5 ppm) and α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm). ¹³C NMR confirms the enal carbon (δ ~190–200 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z for C₉H₁₄O₂: 154.0994).
- IR Spectroscopy : Detect carbonyl stretching vibrations (~1680–1720 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish methoxy protons from adjacent alkyl groups .
- Dynamic Sampling : Analyze samples at varying concentrations and temperatures to identify solvent- or aggregation-induced shifts.
- Statistical Analysis : Apply principal component analysis (PCA) to batch data to isolate outliers or instrumental artifacts .
Q. What computational approaches predict the reactivity of this compound in novel environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps indicate susceptibility to Michael additions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar (e.g., DMSO) vs. nonpolar solvents to assess conformational stability.
- QSPR Models : Corrate experimental reaction yields with descriptors like logP or Hammett constants for predictive synthesis optimization .
Q. What experimental designs are critical for studying pH-dependent degradation pathways of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C/75% RH, sampling at intervals (0, 7, 14 days) for HPLC-UV analysis (λ = 254 nm).
- Degradant Identification : Use LC-MS/MS to isolate and characterize oxidation products (e.g., epoxides or carboxylic acids) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive rate constants and activation energies for degradation pathways.
Data Contradiction Analysis Framework
- Root-Cause Identification : For inconsistent bioactivity results, employ longitudinal factorial invariance testing to ensure measurement consistency across batches (e.g., configural and residual invariance checks via SEM) .
- Resource-Based Mediation : Apply cognitive activation theory (CATS) to model how effort exertion in experimental replication mediates outcomes, distinguishing short-term gains from long-term reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
